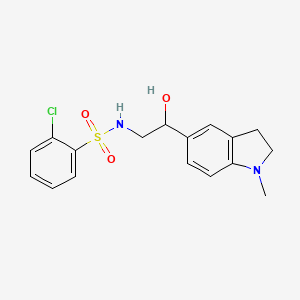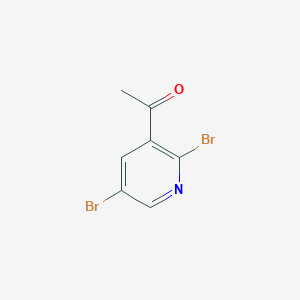
1-(2,5-Dibromopyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,5-Dibromopyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 2089319-23-1 . It has a molecular weight of 278.93 . The IUPAC name for this compound is 1-(2,5-dibromopyridin-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “1-(2,5-Dibromopyridin-3-yl)ethanone” is 1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(2,5-Dibromopyridin-3-yl)ethanone” is a powder . It’s stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
Hydrazinolysis and Oxidation : 1-(1H-pyrazol-3-yl)ethanone hydrazone, a derivative of 1-(2,5-Dibromopyridin-3-yl)ethanone, was produced through hydrazinolysis. This compound, upon oxidation with potassium permanganate, yielded 1H-pyrazole-3-carboxylic acid, indicating potential applications in synthetic chemistry (Smolyar, 2010).
Synthesis of Bromo-Pyridin Derivatives : A study demonstrated the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone from 2,5-dibromo-pyridine, suggesting its utility in preparing complex bromopyridin compounds (Jin, 2015).
Phosphorus Ylide and Mercury(II) Complexes : The preparation of a phosphorus labile ylide and its complexes with mercury(II) halides from a related compound highlights the potential of 1-(2,5-Dibromopyridin-3-yl)ethanone in the field of coordination chemistry (Dadrass et al., 2014).
Biological and Antimicrobial Applications
Antimicrobial Activity : A derivative, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showed significant antimicrobial activity. This points to the potential use of 1-(2,5-Dibromopyridin-3-yl)ethanone derivatives in developing new antimicrobial agents (Salimon et al., 2011).
Biocidal Fluoro-Boron Complexes : The creation of biocidal fluoro-boron complexes using derivatives of 1-(2,5-Dibromopyridin-3-yl)ethanone highlights its application in developing compounds with potential fungicidal and bactericidal properties (Saxena & Singh, 1994).
Anticandidal and Antimicrobial Agents : Synthesized tetrazole derivatives of related compounds exhibited potent anticandidal activity with low cytotoxicity, suggesting the potential of 1-(2,5-Dibromopyridin-3-yl)ethanone derivatives in antimicrobial research (Kaplancıklı et al., 2014).
Luminescent and Optical Applications
- Luminescent Properties : Studies on terbium and europium complexes with amino-alkenone type ligands, derived from similar compounds, revealed distinctive luminescent properties. This suggests potential applications in materials science and photonics (Xu et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,5-dibromopyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGBSBAPGGDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dibromopyridin-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

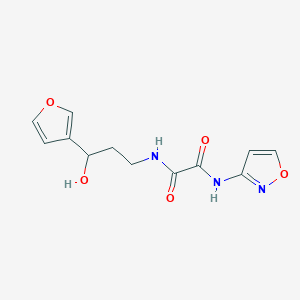
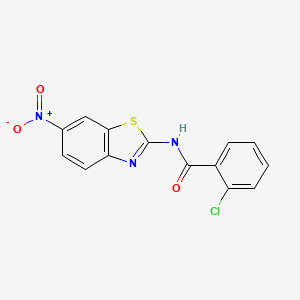

![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)
![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
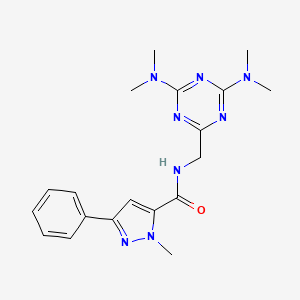
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)
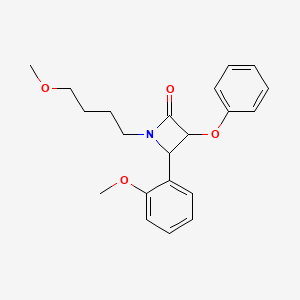
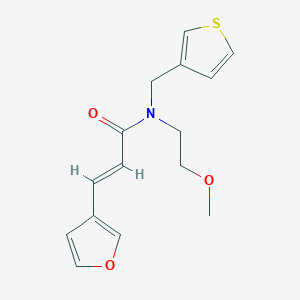
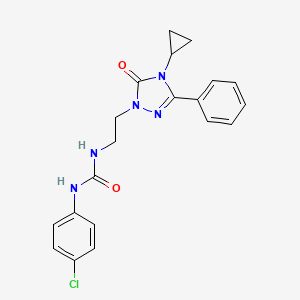
![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)
